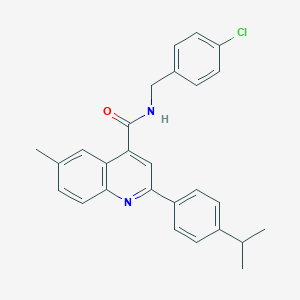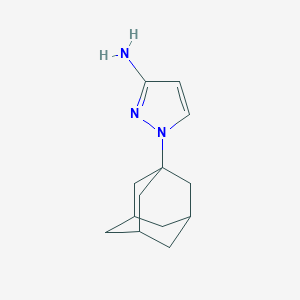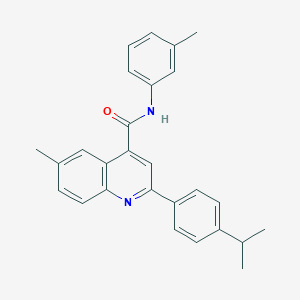![molecular formula C29H26BrN3O3 B455029 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE](/img/structure/B455029.png)
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and a brominated methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE typically involves multiple steps, including the formation of the quinoline core, bromination, and coupling with piperazine. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Aplicaciones Científicas De Investigación
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The quinoline core and brominated methoxyphenyl group may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanone: This compound shares the brominated methoxyphenyl group but lacks the quinoline core and piperazine ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound is structurally similar but has different functional groups and lacks the quinoline core.
Uniqueness
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is unique due to its combination of a quinoline core, piperazine ring, and brominated methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C29H26BrN3O3 |
|---|---|
Peso molecular |
544.4g/mol |
Nombre IUPAC |
1-[4-[4-[6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C29H26BrN3O3/c1-19(34)20-3-8-23(9-4-20)32-13-15-33(16-14-32)29(35)26-18-28(21-5-10-24(36-2)11-6-21)31-27-12-7-22(30)17-25(26)27/h3-12,17-18H,13-16H2,1-2H3 |
Clave InChI |
WQVUPBWXJNRYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)

![Methyl 5-(aminocarbonyl)-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B454949.png)

![Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B454951.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)


![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454960.png)
![methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B454961.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B454963.png)
![Isopropyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454964.png)
![5-[(2-Methylphenoxy)methyl]-2-furaldehyde](/img/structure/B454965.png)
